Cas no 58081-02-0 (Lithium 1,2,3,4-tetraphenylcyclopenta-2,4-dien-1-ide)

58081-02-0 structure
Product name:Lithium 1,2,3,4-tetraphenylcyclopenta-2,4-dien-1-ide
Lithium 1,2,3,4-tetraphenylcyclopenta-2,4-dien-1-ide Chemical and Physical Properties
Names and Identifiers
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- 58081-02-0
- Lithium 1,2,3,4-tetraphenylcyclopenta-2,4-dien-1-ide
- DTXSID50635740
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- Inchi: InChI=1S/C29H21.Li/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24;/h1-21H;/q-1;+1
- InChI Key: NMUWCTWZMQRVCY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 376.18032910Da
- Monoisotopic Mass: 376.18032910Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 477
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Lithium 1,2,3,4-tetraphenylcyclopenta-2,4-dien-1-ide Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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